molecular formula C10H11ClO6S B1458853 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid CAS No. 1394041-20-3

2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid

Cat. No. B1458853
M. Wt: 294.71 g/mol
InChI Key: HMHKADLGFRIXOK-UHFFFAOYSA-N
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Description

“2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid” is a chemical compound with the CAS Number: 1394041-20-3 . It has a molecular weight of 294.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO6S/c1-16-7-3-6 (5-9 (12)13)4-8 (10 (7)17-2)18 (11,14)15/h3-4H,5H2,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.71 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Herbicide Toxicity and Environmental Fate : Research on similar chlorinated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides insights into the environmental impact of chlorosulfonyl compounds. Studies highlight the global trends and knowledge gaps in understanding the toxicity, mutagenicity, and environmental fate of these herbicides. The research underscores the need for further exploration of their degradation mechanisms and impacts on non-target species, particularly in aquatic environments (Zuanazzi et al., 2020).
  • Biodegradation of Similar Compounds : The microbial degradation of related compounds, such as indole-3-acetic acid (IAA), is of significant interest. This research sheds light on the potential for bioremediation and the natural attenuation of chlorosulfonyl compounds in the environment. Understanding the microbial pathways and enzymes involved in the degradation of such compounds can inform strategies for mitigating their environmental impact (Laird et al., 2020).

Chemical Properties and Applications

  • Acidizing Operations in Oil and Gas : The use of organic acids in the oil and gas industry for acidizing operations highlights the importance of understanding the chemical properties of similar acetic acid derivatives. Research in this area focuses on the advantages of using less corrosive organic acids over traditional hydrochloric acid (HCl), emphasizing the need for innovative solutions to enhance oil recovery while minimizing environmental and material degradation (Alhamad et al., 2020).

Industrial and Biotechnological Applications

  • Pervaporation Techniques : Studies on the separation of water–acetic acid mixtures through pervaporation illustrate the industrial relevance of acetic acid and its derivatives. This research is critical for developing efficient separation processes that reduce energy consumption and environmental impact, showcasing the potential for applying knowledge of acetic acid derivatives in improving industrial separation technologies (Aminabhavi & Toti, 2003).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : The study of organic acids, including acetic acid, as corrosion inhibitors provides valuable insights into protecting materials from degradation. This research is pertinent for extending the life of infrastructure and reducing maintenance costs in various industries. Understanding the interaction between chlorosulfonyl compounds and metals can lead to the development of more effective corrosion inhibitors and protective coatings (Goyal et al., 2018).

properties

IUPAC Name

2-(3-chlorosulfonyl-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO6S/c1-16-7-3-6(5-9(12)13)4-8(10(7)17-2)18(11,14)15/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKADLGFRIXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)O)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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